![molecular formula C10H12ClF3O3SSi B6317340 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 262373-16-0](/img/structure/B6317340.png)
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Overview
Description
“4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate” is an important ortho-benzyne precursor in aryne chemistry . It may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate” were not found, it’s known that trifluoromethanesulfonate starting materials can undergo a dual reaction mode of thia-Fries rearrangement and free benzyne formation in the same pot .Molecular Structure Analysis
The molecular formula of “4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate” is CF3SO3C6H4Si(CH3)3 . The molecular weight is 298.35 .Chemical Reactions Analysis
This compound may be used to generate benzyne under mild conditions of simple fluoride treatment at room temperature . It is a useful reagent applied in reactions of Polycyclic Arenes, Heteroatom Arylation, Heteroarenes and Benzannulated Heterocycles, Carbon Arylations, etc .Physical And Chemical Properties Analysis
The compound has a boiling point of 70 °C/2 mmHg (lit.) and a density of 1.229 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.456 (lit.) .Scientific Research Applications
Asymmetric α-Arylation of Ketones
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate serves as an arylating agent in the asymmetric α-arylation of ketones. This process is catalyzed by Pd (dba) 2 and difluorphos, which are used in the synthesis of complex molecules .
Synthesis of Carbazoles
The compound is also utilized in the one-pot synthesis of carbazoles through palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .
Ortho-Benzyne Precursor in Aryne Chemistry
Another significant application is its role as an ortho-benzyne precursor in aryne chemistry. It can generate benzyne under mild conditions through simple fluoride treatment at room temperature .
properties
IUPAC Name |
(4-chloro-2-trimethylsilylphenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3O3SSi/c1-19(2,3)9-6-7(11)4-5-8(9)17-18(15,16)10(12,13)14/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGBSMGSSHDDRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3O3SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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